molecular formula C12H23BO B14354937 3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane CAS No. 92813-75-7

3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane

Cat. No.: B14354937
CAS No.: 92813-75-7
M. Wt: 194.12 g/mol
InChI Key: YIKIBCXYIAJGLE-UHFFFAOYSA-N
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Description

3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane is a boron-containing bicyclic compound. Its unique structure, which includes a boron atom integrated into a bicyclic framework, makes it an interesting subject for research in organic chemistry. The presence of boron imparts unique chemical properties to the compound, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane typically involves the use of boron reagents such as boranes. One common method is the hydroboration of alkenes, where boron is added across the double bond of an alkene. This reaction is often carried out under mild conditions and can be catalyzed by transition metals .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes. The choice of reagents and conditions can vary depending on the desired yield and purity of the product. Common industrial methods include the use of borane-tetrahydrofuran complexes and other boron-containing reagents .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane involves its ability to interact with various molecular targets. The boron atom can form stable complexes with organic molecules, facilitating various chemical transformations. The compound can also act as a Lewis acid, accepting electron pairs from other molecules and catalyzing reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane is unique due to its specific bicyclic structure and the presence of a methoxy group. This combination imparts distinct chemical properties, making it useful in specialized applications where other boron reagents may not be as effective .

Properties

CAS No.

92813-75-7

Molecular Formula

C12H23BO

Molecular Weight

194.12 g/mol

IUPAC Name

3-methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane

InChI

InChI=1S/C12H23BO/c1-9-4-11-6-10(2)13(14-3)8-12(5-9)7-11/h9-12H,4-8H2,1-3H3

InChI Key

YIKIBCXYIAJGLE-UHFFFAOYSA-N

Canonical SMILES

B1(CC2CC(CC(C2)CC1C)C)OC

Origin of Product

United States

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